molecular formula C18H19N3O3 B2733178 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide CAS No. 448912-81-0

3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide

Cat. No.: B2733178
CAS No.: 448912-81-0
M. Wt: 325.368
InChI Key: UNNUSURRSNCNDS-UHFFFAOYSA-N
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Description

3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel benzamides and their metal complexes have been a significant area of research. Studies have shown the synthesis of new benzamides derived by the condensation of benzamide, piperidine, and substituted benzaldehydes. These compounds were characterized through various spectroscopic and analytical techniques, including IR, NMR, UV-Vis, Mass, and ESR spectral and thermal analysis data. The synthesized compounds have shown diverse structural features and geometries in their metal complexes, indicating the versatility of such compounds in chemical synthesis (Khatiwora et al., 2013).

Molecular Interactions and Structural Analysis

  • The study of hydrogen bonding and molecular interactions in proton-transfer compounds is another area where 3-nitro-N-(4-piperidin-1-ylphenyl)benzamide analogs have been applied. Research on compounds like isonipecotamide with nitro-substituted benzoic acids has contributed to understanding the structural basis of hydrogen bonding and molecular assembly, providing insights into the design of novel molecular structures (Smith & Wermuth, 2010).

Bioactivity and Pharmacological Potential

  • The exploration of bioactivity and pharmacological potential is a critical application of 3-nitro-N-(4-piperidin-1-ylphenyl)benzamide derivatives. Studies have evaluated these compounds for various biological activities, including antibacterial, anti-acetylcholinesterase, and antiprotozoal activities. Such research not only contributes to the discovery of new therapeutic agents but also enhances our understanding of the biological mechanisms of action of these compounds. For instance, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, revealing significant potential in the development of antidementia agents (Sugimoto et al., 1990).

Material Science and Sensing Applications

  • In material science, 3-nitro-N-(4-piperidin-1-ylphenyl)benzamide derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs) for sensing applications. A recent study reported the development of a zinc-based MOF that serves as an efficient fluorescence sensing material for the rapid detection of biomarkers like 3-nitrotyrosine, showcasing the compound's utility in developing novel sensing materials (Geng et al., 2022).

Properties

IUPAC Name

3-nitro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(14-5-4-6-17(13-14)21(23)24)19-15-7-9-16(10-8-15)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNUSURRSNCNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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